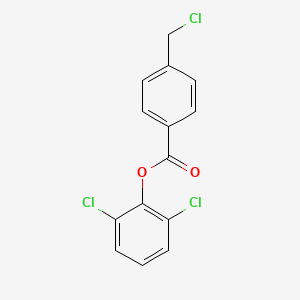

2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate

CAS No.: 647824-16-6

Cat. No.: VC4120540

Molecular Formula: C14H9Cl3O2

Molecular Weight: 315.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647824-16-6 |

|---|---|

| Molecular Formula | C14H9Cl3O2 |

| Molecular Weight | 315.6 g/mol |

| IUPAC Name | (2,6-dichlorophenyl) 4-(chloromethyl)benzoate |

| Standard InChI | InChI=1S/C14H9Cl3O2/c15-8-9-4-6-10(7-5-9)14(18)19-13-11(16)2-1-3-12(13)17/h1-7H,8H2 |

| Standard InChI Key | AHPPVBWFKIDECA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)OC(=O)C2=CC=C(C=C2)CCl)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)OC(=O)C2=CC=C(C=C2)CCl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2,6-Dichlorophenyl 4-(chloromethyl)benzoate is systematically named as (2,6-dichlorophenyl) 4-(chloromethyl)benzoate, reflecting the positions of its chlorine substituents on the phenyl ring and the chloromethyl group on the benzoyl moiety . Its IUPAC name underscores the ester linkage between the 2,6-dichlorophenol and 4-(chloromethyl)benzoic acid components. The compound’s molecular formula () and weight (315.58 g/mol) have been consistently reported across PubChem and ChemicalBook entries .

Crystallographic and Conformational Analysis

X-ray crystallography studies of structurally analogous compounds, such as 2,6-dichlorophenyl 4-methylbenzoate (26DCP4MeBA), reveal critical insights into the spatial arrangement of this compound’s functional groups. In 26DCP4MeBA, the dihedral angle between the benzene and benzoyl rings measures 77.97°, indicating significant torsional strain compared to simpler aryl benzoates like phenyl benzoate (55.7°) . This distortion arises from steric interactions between the ortho-chlorine atoms and the ester oxygen, a feature likely shared by 2,6-dichlorophenyl 4-(chloromethyl)benzoate .

The chloromethyl substituent at the para position of the benzoyl ring introduces additional steric and electronic effects. In related compounds, such as ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate, the chloromethyl group participates in weak intermolecular interactions, influencing crystal packing . While direct crystallographic data for 2,6-dichlorophenyl 4-(chloromethyl)benzoate remains limited, its 3D conformer, accessible via PubChem’s interactive model, suggests a non-planar geometry optimized to minimize clashes between bulky substituents .

Synthesis and Production Methods

Conventional Esterification Approaches

The synthesis of 2,6-dichlorophenyl 4-(chloromethyl)benzoate typically involves acid-catalyzed esterification between 2,6-dichlorophenol and 4-(chloromethyl)benzoyl chloride. A modified procedure, adapted from the preparation of 2,6-dichlorophenyl 4-chlorobenzoate, involves dropwise addition of 4-(chloromethyl)benzoyl chloride to a stirred mixture of 2,6-dichlorophenol and aqueous sodium hydroxide at room temperature . The reaction proceeds via nucleophilic acyl substitution, yielding the ester product after 1 hour with an 82% efficiency . Purification is achieved through solvent extraction (diethyl ether), drying over anhydrous sodium sulfate, and recrystallization from ethanol to produce colorless crystalline blocks .

Characterization Techniques

Post-synthesis characterization employs spectroscopic methods:

-

Infrared (IR) Spectroscopy: A strong absorption band near 1760 cm confirms the presence of the ester carbonyl group .

-

Nuclear Magnetic Resonance (NMR): NMR spectra (600 MHz, CDCl) display distinct signals for the chloromethyl () and aromatic protons, with coupling patterns consistent with substitution at the 2,6-positions on the phenyl ring .

Physicochemical Properties

Thermal and Solubility Profiles

While explicit data on the melting point of 2,6-dichlorophenyl 4-(chloromethyl)benzoate is unavailable, analogous compounds like 2,6-dichlorophenyl 4-chlorobenzoate melt at 98°C . The compound’s solubility is expected to follow trends observed in halogenated aromatics, exhibiting limited solubility in polar solvents (water) but moderate solubility in organic solvents like ethanol, diethyl ether, and chloroform .

Stability and Reactivity

As an alkyl halide, the chloromethyl group confers electrophilic reactivity, making the compound susceptible to nucleophilic substitution reactions. The electron-withdrawing chlorine atoms on the phenyl ring further activate the ester carbonyl toward hydrolysis under acidic or basic conditions . Storage recommendations include protection from moisture and light to prevent degradation.

| Supplier | Location | Contact Information | Catalog Size |

|---|---|---|---|

| Apollo Scientific Ltd. | United Kingdom | sales@apolloscientific.co.uk | 6,084 |

| Atomax Chemicals | China | info@atomaxchem.com | 6,489 |

| Ryan Scientific, Inc. | United States | ryan.reichlyn@ryansci.com | 6,439 |

Pricing data remains proprietary, but bulk purchases typically attract discounts from major suppliers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume